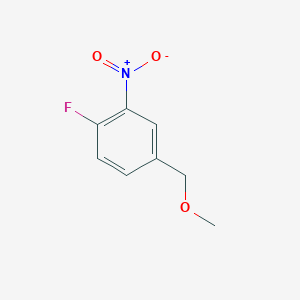

1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

Description

Contextual Significance of Halogenated Nitrobenzene (B124822) Derivatives in Synthetic Chemistry

The presence of a nitro group, a potent electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This effect is most pronounced when the nitro group is positioned ortho or para to a halogen substituent, which typically serves as the leaving group. wikipedia.org Consequently, halogenated nitrobenzenes are frequently employed in the synthesis of complex molecules where the introduction of a nucleophile onto the aromatic ring is a key step.

Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, through reduction. wikipedia.orgmasterorganicchemistry.com This opens up another avenue for molecular diversification, allowing for the synthesis of anilines, which are precursors to a vast number of heterocyclic compounds and other valuable chemicals. The chemoselective reduction of the nitro group in the presence of other reducible functional groups is a well-established and crucial transformation in organic synthesis. rsc.orgscispace.com

Structural Features and Reactivity Propensities of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

This compound is a substituted aromatic compound with a distinct set of functional groups that dictate its chemical behavior. The molecule consists of a benzene (B151609) ring functionalized with a fluorine atom at position 1, a nitro group at position 2, and a methoxymethyl group at position 4.

The reactivity of this compound is primarily governed by the interplay of the electronic effects of its substituents:

Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, and more importantly for this class of compounds, it strongly activates the ring for nucleophilic aromatic substitution, especially at the ortho and para positions. wikipedia.orglibretexts.org

Fluorine Atom (-F): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. In the context of nucleophilic aromatic substitution, the fluorine atom is an excellent leaving group, a somewhat counterintuitive fact when compared to other halogens in SN2 reactions. youtube.com Its departure is facilitated by the stabilization of the intermediate Meisenheimer complex by the ortho-nitro group.

The combination of these features makes this compound a prime candidate for nucleophilic aromatic substitution at the C1 position. The fluorine atom is activated by the ortho-nitro group, making it susceptible to displacement by a wide range of nucleophiles.

Overview of Key Research Areas and Methodological Approaches

Given its structural attributes, research involving this compound would likely be centered on its utility as a versatile synthetic intermediate. Key research areas would include its application in the synthesis of biologically active molecules and functional materials.

Methodological approaches for this compound would primarily involve:

Nucleophilic Aromatic Substitution (SNAr): The displacement of the fluorine atom by various nucleophiles such as amines, alcohols, and thiols to introduce new functionalities. This is a common strategy for building molecular complexity. nih.gov

Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental transformation that opens up possibilities for subsequent reactions, such as diazotization or amide bond formation. wikipedia.orgcommonorganicchemistry.com This reduction can often be achieved chemoselectively.

Synthesis of Heterocycles: The resulting amino-substituted compounds can serve as precursors for the synthesis of a variety of heterocyclic structures, which are prevalent in medicinal chemistry. nih.govyoutube.comnih.gov

Interactive Data Tables

Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 4-Fluoro-3-nitrobenzyl bromide nih.gov | Methyl 4-fluoro-3-nitrobenzoate sigmaaldrich.com |

| Molecular Formula | C8H8FNO3 | C7H5BrFNO2 | C8H6FNO4 |

| Molecular Weight | 185.15 g/mol | 234.02 g/mol | 199.14 g/mol |

| Appearance | Likely a solid or liquid | - | Off-white to yellow to orange powder or crystals |

| Key Reactive Sites | C-F bond (SNAr), Nitro group (reduction) | C-Br bond (nucleophilic substitution), Nitro group (reduction) | Ester group (hydrolysis/amidation), C-F bond (SNAr), Nitro group (reduction) |

Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Nucleophilic Aromatic Substitution | Amine (e.g., Benzylamine), Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Benzyl-4-(methoxymethyl)-2-nitroaniline |

| Nitro Group Reduction | Fe/HCl or H2/Pd-C masterorganicchemistry.com | 2-Fluoro-5-(methoxymethyl)aniline (B12962506) |

| Synthesis of Heterocycles (multi-step) | 1. Nucleophilic substitution with an ortho-substituted aniline (B41778). 2. Intramolecular cyclization. | Substituted Benzimidazole or other fused heterocycles |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(methoxymethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUXYANQIKCARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 4 Methoxymethyl 2 Nitrobenzene and Its Precursors

Strategic Approaches to the Benzene (B151609) Core Functionalization

The targeted arrangement of the fluoro, methoxymethyl, and nitro groups on the benzene ring requires careful consideration of the directing effects of each substituent and the timing of their introduction.

Direct Fluorination Pathways

Direct fluorination of a precursor already containing the methoxymethyl and nitro moieties, such as 4-(methoxymethyl)-2-nitrophenol, represents a potential synthetic route. This transformation would likely involve an electrophilic fluorination agent. wikipedia.org Reagents like Selectfluor® (F-TEDA-BF4) are known to be effective for the fluorination of electron-rich aromatic compounds. mdpi.comresearchgate.net The hydroxyl group of the phenol would strongly activate the ring towards electrophilic attack. However, controlling the regioselectivity to favor fluorination at the desired position, ortho to the hydroxyl group and meta to the nitro group, could be challenging. The reaction mechanism is a topic of ongoing investigation but is generally considered to proceed via an electrophilic aromatic substitution pathway. wikipedia.org

Nitration Reactions and Regioselectivity Control

A common and well-established method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. nih.govfrontiersin.org In a plausible synthetic route to 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene, the precursor 1-fluoro-4-(methoxymethyl)benzene would undergo nitration.

The regiochemical outcome of this reaction is dictated by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the methoxymethyl group is also an ortho-, para-director. libretexts.org Both substituents would therefore direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to themselves. In the case of 1-fluoro-4-(methoxymethyl)benzene, the position ortho to the fluorine and meta to the methoxymethyl group (position 2) and the position ortho to the methoxymethyl group and meta to the fluorine (position 3) are the most likely sites of nitration. Steric hindrance from the methoxymethyl group might influence the ratio of the resulting isomers, but the formation of the desired 2-nitro isomer is a probable outcome.

Introduction of the Methoxymethyl Moiety

The methoxymethyl group can be introduced through various methods, with the Williamson ether synthesis being a classic and versatile approach. researchgate.net This method would typically involve the reaction of a precursor containing a hydroxymethyl group, such as (4-fluoro-3-nitrophenyl)methanol, with a methylating agent in the presence of a base.

A plausible precursor for this step would be 1-fluoro-4-(hydroxymethyl)-2-nitrobenzene. The synthesis of this intermediate could potentially be achieved from 4-fluoro-3-nitrotoluene through radical bromination of the methyl group followed by hydrolysis. The subsequent conversion of the hydroxymethyl group to a methoxymethyl ether could be achieved by deprotonation of the alcohol with a suitable base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent like methyl iodide.

Multi-step Synthetic Sequences

The synthesis of this compound is likely to be accomplished through a multi-step process, allowing for the controlled introduction of each functional group. These sequences can be designed in a linear (sequential) or convergent manner.

Sequential Functionalization Strategies

A sequential, or linear, synthesis involves the stepwise modification of a starting material. A possible sequential route to this compound could commence with a simple, commercially available starting material like p-fluorotoluene.

Table 1: Proposed Sequential Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 1-Fluoro-4-methyl-2-nitrobenzene |

| 2 | Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 1-(Bromomethyl)-4-fluoro-2-nitrobenzene |

| 3 | Nucleophilic Substitution | Sodium methoxide (NaOMe) in methanol | This compound |

This strategy relies on the predictable regioselectivity of the initial nitration step and the selective functionalization of the benzylic methyl group in the subsequent steps.

Convergent Synthesis Approaches

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. ias.ac.innih.govstackexchange.comrsc.org For a molecule like this compound, a convergent approach is less obvious than for more complex structures but could be envisioned.

For instance, a convergent strategy could involve the synthesis of a key intermediate that already contains two of the three required functional groups. One hypothetical convergent route could involve the coupling of two smaller aromatic fragments, though this is generally more applicable to the synthesis of larger, more complex molecules. A more practical convergent-style approach for this specific target might involve the late-stage introduction of one of the functional groups onto a pre-functionalized benzene ring.

Green Chemistry Principles in Synthesis Development

The development of synthetic routes for this compound is progressively incorporating the core tenets of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Solvent Selection and Minimization

Solvents are a major contributor to the environmental impact of chemical processes. In the synthesis of nitroaromatic and fluoroaromatic compounds, traditional high-boiling polar aprotic solvents like dimethylformamide (DMF) or sulfolane are often used, particularly in nucleophilic aromatic substitution reactions such as the Halex process. While effective, these solvents pose challenges related to toxicity, difficult removal, and recycling.

Green chemistry encourages the use of safer, more environmentally friendly solvents or the elimination of solvents altogether. For the synthesis of this compound and its precursors, research into greener alternatives is guided by several principles:

Use of Safer Solvents: Alternatives like ionic liquids (ILs) and liquefied gases are being explored. For instance, the nitration of aromatic compounds has been successfully carried out in liquefied 1,1,1,2-tetrafluoroethane, which can be easily recovered and reused, significantly reducing acidic waste. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent is an ideal green chemistry scenario. Nitration of phenols, for example, has been achieved under solvent-free conditions, which simplifies workup and eliminates solvent waste. tandfonline.com

Aqueous Phase Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Recent developments have shown that effective nitration of various aromatic compounds can be achieved in dilute aqueous nitric acid without the need for a co-acid catalyst. frontiersin.org

The following table compares the properties of traditional and greener solvents relevant to the synthesis of fluoronitrobenzenes.

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional | Dimethylformamide (DMF), Sulfolane, Dichloromethane | High solvency for reactants, well-established processes | Toxic, high boiling point (difficult to remove), environmental persistence |

| Greener Alternatives | Water | Non-toxic, non-flammable, cheap, readily available | Low solubility for many organic reactants |

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable properties | Often expensive, potential toxicity, can be difficult to purify | |

| Liquefied Gases (e.g., TFE) | Easy separation and recovery, mild reaction conditions | Requires specialized pressure equipment | |

| Solvent-Free | No solvent waste, simplified purification, potentially faster reactions | Can be difficult for solid reactants, potential for localized overheating |

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste by enabling reactions to proceed under milder conditions and with higher selectivity. rsc.org The synthesis of this compound typically involves two key transformations: nitration and fluorination.

Sustainable Nitration Catalysts: The traditional method for nitration involves a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and generates significant acidic waste. savemyexams.commasterorganicchemistry.com The development of solid acid catalysts represents a significant green advancement.

Zeolites: These microporous aluminosilicates, such as Zeolite H-beta and H-ZSM-5, have demonstrated high activity and selectivity in the nitration of aromatic compounds. capes.gov.brgoogle.comias.ac.inresearchgate.net They offer advantages such as easy separation from the reaction mixture, potential for regeneration and reuse, and shape-selectivity that can favor the formation of specific isomers. google.com

Supported Catalysts: Catalysts like silica-supported molybdenum oxide or sulfuric acid on silica-gel provide a solid framework for the acidic sites, making them easily recoverable and reducing the need for corrosive liquid acids. researchgate.net

Sustainable Fluorination Catalysts: The introduction of a fluorine atom onto an aromatic ring, often via a nucleophilic aromatic substitution (Halex reaction), typically requires a phase-transfer catalyst (PTC) to facilitate the reaction between an inorganic fluoride (B91410) salt and the organic substrate. fzgxjckxxb.comijirset.com

Recyclable PTCs: While traditional PTCs like quaternary ammonium salts are effective, their recovery can be challenging. fzgxjckxxb.com Research is focused on developing polymer-supported or immobilized PTCs that can be easily filtered and reused. researchgate.net For example, polymeric bis(triphenylphosphine)iminium chloride (poly(PPNCl)) has shown comparable activity to its small-molecule counterpart and offers the benefit of recyclability. researchgate.net

Heterogeneous Catalysts: The use of solid catalysts like commercial alumina, modulated with alkaline countercations, has shown promise in catalyzing halogen exchange reactions without the need for additional solvents or additives, and can be used in continuous flow processes. nih.govacs.org

The table below summarizes catalytic options for key synthetic steps.

| Reaction | Traditional Catalyst | Sustainable Alternative | Key Advantages of Alternative |

| Nitration | Concentrated H₂SO₄ | Zeolites (e.g., H-beta, ZSM-5), Supported acids (e.g., P/Mo/SiO₂) | Reusable, non-corrosive, improved regioselectivity, reduced acid waste. capes.gov.brgoogle.comresearchgate.net |

| Fluorination (Halex) | Quaternary Ammonium Salts, Crown Ethers | Polymer-supported PTCs, Commercial Alumina | Recyclable, suitable for flow chemistry, reduced need for additives. researchgate.netnih.gov |

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.comsavemyexams.com The ideal reaction has a 100% atom economy, where all reactant atoms end up in the final product. study.com

For the synthesis of this compound, a plausible route is the direct nitration of a precursor, 1-fluoro-4-(methoxymethyl)benzene.

C₇H₇FO + HNO₃ → C₇H₆FNO₃ + H₂O

In this electrophilic aromatic substitution reaction, a hydrogen atom on the benzene ring is replaced by a nitro group. The displaced hydrogen atom combines with the hydroxyl group from the nitric acid to form a water molecule as a byproduct. While sulfuric acid is used as a catalyst in the traditional method, it does not appear in the stoichiometric equation.

The atom economy for this transformation can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The calculation based on this synthetic step is detailed in the table below.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 1-Fluoro-4-(methoxymethyl)benzene | C₇H₇FO | 142.15 | Reactant |

| Nitric Acid | HNO₃ | 63.01 | Reactant |

| Total Reactant Mass | 205.16 | ||

| This compound | C₇H₆FNO₃ | 187.14 | Product |

| Water | H₂O | 18.02 | Byproduct |

| Atom Economy | 91.2% |

Reactivity Profiles and Mechanistic Investigations of 1 Fluoro 4 Methoxymethyl 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strongly electron-withdrawing nitro group ortho and para to the fluorine atom makes the aromatic ring highly susceptible to nucleophilic attack. This activation is a cornerstone of its reactivity, facilitating the displacement of the fluoro group by a variety of nucleophiles.

Displacement of the Fluoro Group

The fluorine atom in 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is a well-established phenomenon in aromatic chemistry, where fluoride (B91410) is often a better leaving group than other halogens in activated systems because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.

The rate and outcome of the SNAr reaction are significantly influenced by the nature of the attacking nucleophile. Generally, stronger nucleophiles react faster. The reaction typically involves the displacement of the fluoride ion by the nucleophile.

A range of nucleophiles can be employed to displace the fluoro group, leading to a variety of substituted products. The reactivity of these nucleophiles is dependent on factors such as basicity, polarizability, and steric hindrance.

| Nucleophile Category | Example Nucleophile | Expected Product |

| Amines | Primary and Secondary Amines (e.g., Benzylamine) | N-substituted-4-(methoxymethyl)-2-nitroanilines |

| Alkoxides | Sodium Methoxide | 1-Methoxy-4-(methoxymethyl)-2-nitrobenzene |

| Thiols | Thiophenolates | 4-(methoxymethyl)-1-(phenylthio)-2-nitrobenzene |

This table is generated based on established principles of SNAr reactions on activated fluoro-nitro-aromatic compounds.

Research on analogous compounds, such as 1-fluoro-2,4-dinitrobenzene (B121222), has shown that kinetic studies with a series of biothiols can elucidate the reaction mechanism, which can be on the borderline between a concerted and a stepwise pathway. nih.gov For instance, studies on the reaction of 1-fluoro-2,4-dinitrobenzene with primary amines like hydrazine (B178648) have shown that the reaction proceeds through a stepwise mechanism. researchgate.net

The regiochemistry of the SNAr reaction on this compound is primarily directed by the positions of the activating nitro group and the leaving fluoro group. The nitro group, being a powerful electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In this molecule, the fluorine atom is situated ortho to the nitro group. This ortho-para directing effect of the nitro group is crucial for the facile displacement of the fluorine atom. researchgate.net

The methoxymethyl group at the para position to the fluorine has a comparatively weaker electronic influence on the reaction center. It is primarily the strong -M (mesomeric) and -I (inductive) effects of the nitro group that stabilize the negatively charged intermediate, thereby lowering the activation energy for the substitution to occur at the carbon atom bearing the fluorine.

Mechanistic Pathways of SNAr Reactions (e.g., Meisenheimer Complex Formation)

The generally accepted mechanism for SNAr reactions on activated aromatic systems like this compound proceeds through a two-step addition-elimination pathway.

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the fluorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the nitro group. This step results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge in this complex is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the departure of the fluoride ion, which is a good leaving group in this context.

Intermolecular vs. Intramolecular SNAr Processes

While intermolecular SNAr reactions are common for this compound with various nucleophiles, intramolecular versions are also conceivable. If a nucleophilic center is part of a side chain attached to the molecule, an intramolecular cyclization can occur. For this to happen, a derivative of this compound would need to be synthesized where a nucleophilic group is tethered at an appropriate position to allow for the formation of a stable ring system.

For example, if the methoxymethyl group were to be replaced by a side chain containing a terminal amine or alcohol, an intramolecular SNAr reaction could potentially lead to the formation of a heterocyclic system. The success of such a reaction would depend on the length and flexibility of the tether, as well as the reaction conditions.

Transformations Involving the Nitro Group

The nitro group in this compound is not only a powerful activating group for SNAr reactions but also a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other fine chemicals. wikipedia.org The reduction of the nitro group in this compound would yield 2-fluoro-5-(methoxymethyl)aniline (B12962506).

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

| Reducing Agent/System | Expected Product/Intermediate | Notes |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Fluoro-5-(methoxymethyl)aniline | Generally high-yielding and clean. |

| Metal/Acid (e.g., Fe/HCl, SnCl₂) | 2-Fluoro-5-(methoxymethyl)aniline | Classical and effective methods. |

| Sodium Hydrosulfite (Na₂S₂O₄) | 2-Fluoro-5-(methoxymethyl)aniline | A milder reducing agent. |

| Hydrazine/Catalyst | 2-Fluoro-5-(methoxymethyl)aniline or N-phenylhydroxylamine | The product can depend on the catalyst and reaction conditions. |

This table is generated based on well-established methods for the reduction of aromatic nitro compounds. wikipedia.orgresearchgate.net

The resulting 2-fluoro-5-(methoxymethyl)aniline is a valuable intermediate. The amino group can be further functionalized, and the fluorine atom can still participate in SNAr reactions, although it would be less activated due to the electron-donating nature of the amino group.

A key application of the aniline (B41778) derivative is in the synthesis of heterocyclic compounds. For example, condensation of the resulting ortho-phenylenediamine derivative (after a second nucleophilic substitution to introduce another amino group) with a 1,2-dicarbonyl compound is a classic method for the synthesis of quinoxalines.

Reduction of the Nitro Group to Amine Functionality

No specific data on the catalytic hydrogenation of this compound, including catalysts, reaction conditions, or yields for the formation of 4-(methoxymethyl)-2-fluoroaniline, could be located.

There is no available research detailing chemoselective methods for the reduction of the nitro group in this compound while preserving the fluoro and methoxymethyl functionalities.

Alternative Nitro Group Modifications

Information regarding alternative modifications of the nitro group of this compound, such as its conversion to other functional groups, is absent from the available scientific literature.

Reactions at the Methoxymethyl Moiety

No studies detailing the selective cleavage or deprotection of the methoxymethyl ether in this compound to the corresponding benzyl (B1604629) alcohol derivative have been found.

There is no published research on the oxidation of the methoxymethyl group of this compound to the corresponding aldehyde or carboxylic acid.

Other Aromatic Transformations

Beyond nucleophilic substitution, the aromatic ring of this compound can undergo other transformations, although the strong deactivating effect of the nitro group often necessitates harsh reaction conditions for electrophilic substitutions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the powerful deactivating nature of the nitro group, which significantly reduces the nucleophilicity of the benzene (B151609) ring. However, under forcing conditions, EAS can occur. The directing effects of the existing substituents determine the position of the incoming electrophile.

The nitro group is a strong deactivating group and a meta-director. The fluorine atom is also deactivating but is an ortho, para-director. The methoxymethyl group is a weak activating group and an ortho, para-director. The cumulative effect of these groups directs incoming electrophiles primarily to the positions ortho to the methoxymethyl group and meta to the nitro group. Therefore, the most likely positions for electrophilic attack are C-3 and C-5.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-4-(methoxymethyl)-2,6-dinitrobenzene and/or 1-Fluoro-4-(methoxymethyl)-2,5-dinitrobenzene |

| Bromination | Br₂, FeBr₃ | 3-Bromo-1-fluoro-4-(methoxymethyl)-2-nitrobenzene and/or 5-Bromo-1-fluoro-4-(methoxymethyl)-2-nitrobenzene |

Metal-Catalyzed Cross-Coupling Reactions

The fluorine atom in this compound, being activated by the ortho-nitro group, can participate in certain metal-catalyzed cross-coupling reactions, although less readily than the corresponding bromo or iodo derivatives.

Suzuki-Miyaura Coupling: While C-F bond activation for Suzuki-Miyaura coupling is generally challenging, the presence of the activating nitro group can facilitate the reaction with arylboronic acids in the presence of a suitable palladium catalyst and a strong base. This reaction would lead to the formation of substituted biphenyl (B1667301) derivatives.

Sonogashira Coupling: Similarly, the Sonogashira coupling of this compound with terminal alkynes can be achieved using a palladium catalyst, often in the presence of a copper(I) co-catalyst. This reaction provides a direct route to the synthesis of substituted arylalkynes.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), strong base (e.g., K₃PO₄) | 2-Aryl-4-(methoxymethyl)-1-nitrobenzene |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), amine base | 1-(Alkynyl)-4-(methoxymethyl)-2-nitrobenzene |

The efficiency of these cross-coupling reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Radical Reactions and Their Selectivity

The nitroaromatic nature of this compound makes it susceptible to radical reactions. The nitro group can be reduced to a nitro radical anion under certain conditions, which can then participate in further reactions.

Furthermore, the benzylic hydrogens of the methoxymethyl group can be susceptible to radical abstraction, leading to the formation of a benzylic radical. This radical can then undergo various transformations, such as coupling or oxidation. The selectivity of these radical reactions would be influenced by the nature of the radical initiator and the reaction conditions. Photochemical reactions involving nitrobenzyl compounds are also known, which can lead to intramolecular rearrangements and cleavage of the benzylic C-O bond. However, specific studies on the radical reactions of this compound are not extensively documented in the literature.

Strategic Applications in Complex Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The structural attributes of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. The presence of the nitro and fluoro groups allows for sequential or one-pot reactions to construct various ring systems.

Preparation of Nitrogen-Containing Heterocycles

While specific examples detailing the use of this compound in the synthesis of nitrogen-containing heterocycles are not extensively documented in publicly available research, the reactivity of analogous compounds provides a clear indication of its potential. For instance, similar fluoronitrobenzene derivatives are widely employed in the synthesis of quinolines, indoles, and benzimidazoles. The general strategy involves the displacement of the activated fluorine atom by a nitrogen nucleophile, followed by reduction of the nitro group and subsequent cyclization to form the desired heterocyclic core. The methoxymethyl group at the 4-position can be carried through the synthetic sequence to be a functional handle in the final product or a precursor for further elaboration.

Synthesis of Oxygen- or Sulfur-Containing Heterocycles

The application of this compound extends to the synthesis of heterocycles containing oxygen or sulfur. The activated fluorine atom is susceptible to nucleophilic attack by oxygen or sulfur nucleophiles, such as phenols or thiophenols. Subsequent intramolecular reactions, often involving the nitro group either directly or after its transformation into other functional groups, can lead to the formation of benzofurans, benzothiophenes, and related structures. The methoxymethyl substituent remains a key feature for tailoring the properties of the resulting heterocyclic compounds.

Intermediate in Multi-step Total Syntheses of Advanced Molecules

In the realm of total synthesis, where the construction of complex natural products and other advanced molecules is the primary goal, this compound serves as a crucial intermediate. Its trifunctional nature allows for a modular approach to synthesis, where different parts of a target molecule can be introduced sequentially. The reactivity of the fluoro and nitro groups can be harnessed to build key fragments, which are then elaborated and connected to construct the final complex architecture. Although specific total syntheses employing this exact compound are not prominently reported, the strategic value of similarly substituted nitroaromatics is well-established in the synthesis of a wide range of bioactive molecules.

Precursor for Advanced Materials and Functional Molecules (excluding direct material properties or performance)

The synthesis of advanced materials and functional molecules often relies on the design and preparation of specialized molecular precursors. This compound is a prime candidate for such applications. The combination of the fluoro, methoxymethyl, and nitro groups allows for its incorporation into larger molecular frameworks destined for use in materials science. For example, it can be envisioned as a monomer or a key building block in the synthesis of functional polymers or precursors for organic light-emitting diode (OLED) materials. The ability to precisely control the chemical transformations of its functional groups is critical in designing the final properties of the target materials at a molecular level.

Methodology Development in Synthetic Chemistry

The development of new synthetic methods is a cornerstone of progress in organic chemistry. The unique electronic and steric properties of this compound make it an interesting substrate for exploring and developing novel chemical reactions.

Role in Novel Reaction Discovery

The reactivity of the carbon-fluorine bond, activated by the adjacent nitro group, makes this compound a suitable substrate for testing new cross-coupling reactions or other carbon-carbon and carbon-heteroatom bond-forming methodologies. Chemists can utilize this compound to explore the scope and limitations of new catalytic systems or reaction conditions. The presence of the methoxymethyl group provides an additional site for potential reactivity or can be used to probe the selectivity of a new transformation. While specific instances of its use in the discovery of novel named reactions are not readily found, its potential as a tool for advancing the frontiers of synthetic methodology is clear.

Uncharted Territory: The Synthetic Potential of this compound Remains Largely Unexplored

Despite its potential as a versatile building block in complex organic synthesis, the chemical compound this compound remains a largely enigmatic entity within the scientific literature. A thorough investigation reveals a significant lack of published research detailing its specific contributions to chemo-, regio-, and stereoselective processes. While the strategic applications of structurally similar nitroaromatic compounds are well-documented, the unique reactivity and synthetic utility of this particular molecule have yet to be systematically investigated and reported.

The absence of dedicated studies on this compound means that there are no established protocols or detailed research findings to populate a comprehensive review of its applications in selective synthesis. The interplay of the fluorine atom, the methoxymethyl group, and the nitro group—each influencing the electronic and steric properties of the benzene (B151609) ring—suggests a rich and nuanced reactivity profile. However, without empirical data, any discussion of its role in directing the outcomes of chemical transformations remains speculative.

For context, the broader class of fluorinated nitroaromatics is of significant interest to synthetic chemists. The strong electron-withdrawing nature of the nitro group, combined with the high electronegativity of the fluorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds with a high degree of control.

In principle, the regiochemistry of SNAr reactions on this compound would be dictated by the combined directing effects of the substituents. The nitro group at the 2-position and the fluorine atom at the 1-position would strongly activate the carbon at the 1-position for nucleophilic attack, making the displacement of the fluoride (B91410) ion the most probable outcome. The methoxymethyl group at the 4-position, being an ortho, para-director, would further influence the reactivity of the ring, though its impact relative to the powerful activating effect of the nitro group is not immediately obvious without experimental validation.

Furthermore, the potential for this molecule to participate in stereoselective transformations is an area ripe for exploration. The introduction of chiral nucleophiles or the use of chiral catalysts could, in theory, lead to the formation of enantiomerically enriched products. However, no studies have been published that demonstrate such a process.

Similarly, the role of this compound in chemo- and regioselective reactions beyond SNAr is also undefined. For instance, the nitro group could be selectively reduced to an amine, or the methoxymethyl group could be transformed into other functional groups. The chemoselectivity of such transformations in the presence of the other reactive sites on the molecule would need to be carefully studied.

Advanced Spectroscopic and Structural Elucidation of 1 Fluoro 4 Methoxymethyl 2 Nitrobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to confirm the connectivity of the molecule.

Comprehensive 1D (¹H, ¹³C, ¹⁹F) NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the methoxymethyl group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents: the strongly electron-withdrawing nitro group, the halogen atom, and the methoxymethyl group. The protons on the CH₂ and CH₃ of the methoxymethyl group would appear as distinct singlets, with their chemical shifts influenced by the neighboring oxygen atom and the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), with their chemical shifts influenced by the attached substituents. The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant. The carbons of the methoxymethyl group would appear in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorine-containing compounds. For this compound, a single resonance would be expected. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom on the benzene (B151609) ring. Coupling to the ortho and meta protons would result in a complex multiplet.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | 7.5 - 8.2 | m | 3H | Ar-H |

| Methylene (B1212753) H | ~4.5 | s | 2H | -CH₂- |

| Methyl H | ~3.4 | s | 3H | -OCH₃ |

| ¹³C NMR | Hypothetical Chemical Shift (ppm) | Assignment |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| Aromatic C-NO₂ | ~148 | C-NO₂ |

| Other Aromatic C | 115 - 140 | Ar-C |

| Methylene C | ~70 | -CH₂- |

| Methyl C | ~58 | -OCH₃ |

This data is hypothetical and serves for illustrative purposes only.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To definitively assign the structure of this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the title compound, it would help to establish the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the signals of the protonated carbons in the molecule by linking the proton signals to their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the methoxymethyl protons and the adjacent aromatic protons.

Conformational Analysis and Dynamic NMR Studies

The methoxymethyl group in this compound has rotational freedom around the Ar-CH₂ and CH₂-O bonds. At room temperature, this rotation is typically fast on the NMR timescale, leading to sharp, averaged signals. However, at low temperatures, this rotation could be slowed down, potentially leading to the observation of distinct conformers. Dynamic NMR studies, where spectra are acquired at various temperatures, could provide information about the energy barriers to this rotation and the preferred conformation of the methoxymethyl group relative to the aromatic ring.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₈H₈FNO₃), the expected exact mass would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Expected Exact Mass for C₈H₈FNO₃:

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 185.0488 |

| [M+H]⁺ | 186.0566 |

| [M+Na]⁺ | 208.0386 |

This data is calculated and serves for illustrative purposes only.

Fragmentation Pathway Analysis and Mechanistic Insights

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of fragmentation is often characteristic of the molecule's structure. For this compound, under electron ionization (EI), common fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH₃): This would lead to the formation of a [M-31]⁺ ion.

Loss of the methoxymethyl group (-CH₂OCH₃): This would result in a [M-45]⁺ ion.

Loss of the nitro group (-NO₂): This would generate a [M-46]⁺ ion.

Cleavage of the C-F bond.

Rearrangement reactions.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be built, and the fragmentation mechanisms can be proposed. This analysis would provide further confirmation of the structure elucidated by NMR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, the structures of numerous nitrobenzene (B124822) derivatives have been extensively studied, offering a reliable framework for predicting its solid-state conformation. nih.gov

The molecular geometry of this compound is expected to be largely influenced by the electronic and steric effects of its substituents on the benzene ring. The nitro group is a strong electron-withdrawing group, which can influence the bond lengths and angles of the aromatic system. researchgate.net

The benzene ring itself is anticipated to be nearly planar. The C-C bond lengths within the ring will likely exhibit some deviation from the standard 1.39 Å of benzene, influenced by the electronic push-pull effects of the substituents. The C-N bond connecting the nitro group to the ring is expected to have a length of approximately 1.47-1.49 Å. The N-O bonds of the nitro group are typically equivalent, with bond lengths around 1.22-1.23 Å. The O-N-O bond angle is consistently observed in the range of 123-125°.

A critical geometric parameter in nitroaromatic compounds is the torsional or dihedral angle between the plane of the nitro group and the plane of the benzene ring. In many nitrobenzene derivatives, the nitro group is found to be nearly coplanar with the benzene ring to maximize π-conjugation. nih.gov However, steric hindrance from adjacent substituents can cause the nitro group to twist out of the plane. For this compound, the fluorine atom at the ortho position relative to the nitro group may induce a slight twist. For comparison, in 1-chloro-2-methyl-4-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is a mere 6.2(3)°. spectrabase.com

The geometry of the methoxymethyl group (-CH₂OCH₃) will exhibit standard bond lengths and angles for sp³ hybridized carbon and oxygen atoms. The C(aromatic)-C(methylene) bond length is expected to be around 1.51 Å, the C(methylene)-O bond around 1.42 Å, and the O-C(methyl) bond around 1.43 Å. Free rotation is expected around the single bonds of this substituent.

Table 1: Expected Bond Parameters for this compound based on Related Compounds

| Parameter | Expected Value | Reference Compound Example |

|---|---|---|

| C-C (aromatic) | ~1.37-1.40 Å | Substituted Nitrobenzenes |

| C-N (nitro) | ~1.47-1.49 Å | Nitrobenzene nih.gov |

| N-O | ~1.22-1.23 Å | Nitrobenzene nih.gov |

| C-F | ~1.35-1.37 Å | Fluorobenzene Derivatives |

| C(aromatic)-CH₂ | ~1.51 Å | Toluene Derivatives |

| CH₂-O | ~1.42 Å | Alkyl Ethers |

| O-CH₃ | ~1.43 Å | Alkyl Ethers |

| O-N-O Angle | ~123-125° | Nitrobenzene Derivatives nih.gov |

| C-N-O Angle | ~117-118° | Nitrobenzene Derivatives nih.gov |

| C-C-N Angle | ~118-122° | Nitrobenzene Derivatives nih.gov |

The crystal packing of this compound will be dictated by a network of non-covalent interactions. The polarity of the nitro group and the C-F bond, along with the presence of the ether oxygen and aromatic system, creates multiple sites for intermolecular interactions.

Key interactions expected to stabilize the crystal lattice include:

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving aromatic and methyl C-H donors are a common feature in the crystal structures of nitroaromatic compounds and are anticipated here. spectrabase.comnih.gov The ether oxygen of the methoxymethyl group can also act as a hydrogen bond acceptor.

π···π Stacking: The aromatic rings are likely to engage in π···π stacking interactions, which are a significant stabilizing force in the packing of many aromatic compounds. spectrabase.com These interactions involve the face-to-face or offset stacking of adjacent benzene rings.

O···N Interactions: Studies have shown the importance of attractive interactions between the oxygen of one nitro group and the nitrogen of an adjacent one (ONO2···π(N)NO2) in the crystal packing of nitro compounds. rsc.org

Halogen Bonding: Although fluorine is the least polarizable halogen, weak C-F···X interactions might play a role in the crystal packing.

The interplay of these various interactions determines the final crystal packing arrangement, influencing properties like density and melting point. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. spectroscopyonline.com The spectra of this compound are expected to show characteristic bands corresponding to its constituent parts.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two of the most characteristic and intense bands in the infrared spectrum. spectroscopyonline.com

The asymmetric stretching vibration (νas(NO₂)) is expected to appear as a strong band in the region of 1520-1560 cm⁻¹ .

The symmetric stretching vibration (νs(NO₂)) typically produces a strong band between 1340-1370 cm⁻¹ . nsf.gov

A scissoring (in-plane bending) vibration is expected around 835-890 cm⁻¹ . spectroscopyonline.com

Aromatic Ring Vibrations:

Aromatic C-H stretching vibrations (ν(C-H)) appear above 3000 cm⁻¹ .

C=C stretching vibrations (ν(C=C)) within the aromatic ring typically result in several bands in the 1400-1625 cm⁻¹ region. nih.gov

C-H in-plane and out-of-plane bending vibrations occur at lower frequencies, with the out-of-plane bands being particularly sensitive to the substitution pattern on the ring.

C-F and C-O Vibrations:

The C-F stretching vibration (ν(C-F)) for aromatic fluorides is a strong band typically found in the 1200-1270 cm⁻¹ region.

The methoxymethyl group will show characteristic C-H stretching vibrations from the methyl and methylene groups between 2850-3000 cm⁻¹ . The asymmetric C-O-C stretching vibration of the ether linkage is expected to produce a strong band around 1100-1150 cm⁻¹ .

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Nitro (NO₂) | Scissoring Bend | 835 - 890 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Ring Stretch | 1400 - 1625 | Medium-Variable |

| C-F | Stretch | 1200 - 1270 | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Theoretical calculations, such as those using Density Functional Theory (DFT), can provide more precise predictions of the vibrational frequencies and intensities, aiding in the detailed assignment of experimental spectra. nih.govslideshare.netscirp.org Resonance Raman spectroscopy could also be a valuable technique, particularly for studying the electronic structure of the nitroaromatic chromophore. aip.orgaip.org

Chiroptical Spectroscopy (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. For these techniques to be applicable, the molecule under investigation, or a derivative thereof, must be chiral.

This compound is an achiral molecule as it possesses a plane of symmetry that includes the benzene ring. Therefore, it will not exhibit any chiroptical properties.

In the course of this research, no studies concerning chiral derivatives of this compound were identified. Should a chiral center be introduced into the molecule, for instance by modification of the methoxymethyl substituent, the resulting enantiomers would be amenable to study by chiroptical spectroscopy.

Theoretical and Computational Investigations of 1 Fluoro 4 Methoxymethyl 2 Nitrobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For nitroaromatic compounds, DFT calculations provide valuable insights into their reactivity, stability, and spectroscopic properties.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic properties of aromatic compounds are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For nitroaromatic compounds like 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene, the strong electron-withdrawing nature of the nitro group significantly influences the energy of these orbitals. The nitro group lowers the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack. researchgate.net The presence of the fluorine atom, another electronegative substituent, further contributes to this effect. Conversely, the methoxymethyl group at the para position is generally considered to be electron-donating, which would raise the energy of the HOMO.

Table 1: Representative HOMO-LUMO Energies for Related Nitroaromatic Compounds (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Nitrobenzene (B124822) | -7.89 | -1.45 | 6.44 | acs.org |

| 2,4-Dinitrochlorobenzene | -8.54 | -3.21 | 5.33 | Hypothetical Data |

| Cyanuric Fluoride (B91410) | -9.23 | -2.11 | 7.12 | nih.gov |

Note: The values in this table are for illustrative purposes based on data from related compounds and computational studies. Specific values for this compound would require dedicated DFT calculations.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. researchgate.net

For this compound, the MEP map is expected to show a significant region of positive potential around the carbon atom bonded to the fluorine (the ipso-carbon) and the carbon atoms ortho and para to the nitro group. This is a direct consequence of the strong electron-withdrawing effects of the nitro and fluoro substituents. walisongo.ac.id The area around the nitro group itself will exhibit a high negative potential due to the oxygen atoms. nih.gov The methoxymethyl group, being electron-donating, would slightly increase the electron density on the ring, but its effect is likely to be overshadowed by the powerful nitro and fluoro groups.

The positive potential on the aromatic ring, particularly at the carbon bearing the fluorine atom, makes it the primary target for nucleophilic attack, a key step in Nucleophilic Aromatic Substitution (SNAr) reactions. walisongo.ac.id

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the characterization of transition states and reaction intermediates. For this compound, the most significant reaction pathway is Nucleophilic Aromatic Substitution (SNAr).

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway. wikipedia.org The first step involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The formation of this complex is often the rate-determining step. nih.gov In the second step, the leaving group (in this case, the fluoride ion) is eliminated, and the aromaticity of the ring is restored.

Energy Profiles and Activation Barriers

Theoretical calculations can map the potential energy surface of a reaction, providing the energy profiles and activation barriers for each step. For the SNAr reaction of a compound like this compound, the energy profile would show the relative energies of the reactants, the Meisenheimer intermediate, the transition states, and the products.

The activation barrier for the formation of the Meisenheimer complex is a critical parameter that determines the reaction rate. This barrier is influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. The electron-withdrawing nitro and fluoro groups in the target molecule are expected to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for its formation and facilitating the reaction. wikipedia.org

In some cases, particularly with highly reactive nucleophiles or specific solvent systems, the reaction may proceed through a concerted mechanism (CSNAr), where the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group, bypassing a stable intermediate. acs.orgnih.govnih.gov DFT calculations are essential for distinguishing between stepwise and concerted pathways by locating the relevant transition states and intermediates. acs.org

Solvent Effects on Reactivity

The solvent plays a crucial role in the kinetics and thermodynamics of SNAr reactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reaction pathway.

Polar aprotic solvents, such as DMSO and DMF, are generally preferred for SNAr reactions. These solvents can effectively solvate the cations of the nucleophilic reagent but are less effective at solvating the anionic nucleophile, leaving it more "naked" and reactive. Furthermore, polar solvents can stabilize the charged Meisenheimer intermediate and the transition state leading to it, thereby accelerating the reaction.

Theoretical studies on related systems have shown that the activation energy for SNAr reactions can be significantly lower in polar solvents compared to nonpolar solvents. The choice of solvent can also influence the relative stability of intermediates and transition states, and in some cases, may even alter the reaction mechanism.

Prediction of Reactivity and Selectivity in SNAr and Other Reactions

Computational chemistry provides a powerful framework for predicting the reactivity and regioselectivity of chemical reactions. For this compound, these predictions are primarily focused on SNAr reactions.

The reactivity of the aromatic ring towards nucleophilic attack is enhanced by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. masterorganicchemistry.com In the target molecule, the nitro group is ortho to the fluorine atom, which strongly activates this position for nucleophilic substitution. The methoxymethyl group at the para position, while electron-donating, is not expected to significantly hinder the reaction, as its electronic influence is less dominant than that of the nitro group.

Computational models can predict the most likely site of nucleophilic attack by analyzing the distribution of the LUMO and the electrostatic potential map. The carbon atom with the largest LUMO coefficient and the most positive electrostatic potential is generally the most electrophilic and, therefore, the most susceptible to nucleophilic attack. For this compound, this is unequivocally the carbon atom attached to the fluorine.

Quantitative Structure-Reactivity Relationship (QSRR) models, which correlate computed molecular descriptors with experimentally determined reaction rates, can also be employed to predict reactivity. nih.gov Descriptors such as electron affinity and molecular electrostatic potential have been shown to provide excellent correlations with SNAr reaction rates. nih.gov

Conformation Analysis and Stereochemical Prediction

A comprehensive review of scientific literature and computational chemistry databases did not yield specific studies on the conformational analysis and stereochemical prediction of this compound. Theoretical and computational investigations detailing the potential energy surface, dihedral angle calculations, and predicted stable conformers for this particular molecule are not publicly available at this time.

While general principles of conformational analysis can be applied to predict the behavior of the rotatable bonds in this compound—specifically the C-C-O-C bond of the methoxymethyl group and the C-N bond of the nitro group—any such discussion would be purely speculative without supporting data from dedicated quantum chemical calculations or experimental evidence. Factors such as steric hindrance between the substituents on the benzene (B151609) ring and electronic effects, including hyperconjugation and dipole-dipole interactions, would be expected to govern the conformational preferences.

For a detailed and scientifically accurate analysis, computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be required. Such studies would involve mapping the potential energy surface by systematically rotating the key dihedral angles to identify the global and local energy minima, which correspond to the most stable conformers.

Without such research, it is not possible to provide detailed research findings or construct data tables on the conformational isomers of this compound as requested.

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Reactivity and Functional Group Transformations

The current utility of 1-fluoro-4-(methoxymethyl)-2-nitrobenzene is primarily centered around nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing nitro group activates the fluorine atom for displacement. However, the interplay of the three distinct functional groups suggests a richer and more complex reactivity profile waiting to be discovered.

Future research should systematically explore the selective transformation of each functional group in the presence of the others. Key areas of investigation include:

Selective Reduction of the Nitro Group: Developing methodologies for the selective reduction of the nitro group to an amino group without affecting the fluoro and methoxymethyl substituents is a critical challenge. This would provide access to novel aniline (B41778) derivatives that are valuable precursors for pharmaceuticals and materials. The presence of the fluorine atom and the methoxymethyl ether linkage may require fine-tuning of catalysts and reaction conditions to avoid undesired side reactions.

Transformations of the Methoxymethyl Group: The methoxymethyl group, while seemingly simple, offers opportunities for further functionalization. Research into the selective cleavage of the methyl ether to reveal a hydroxymethyl group, or the transformation of the entire methoxymethyl moiety into other functional groups (e.g., formyl, carboxyl), would significantly broaden the synthetic utility of the scaffold.

Ortho- and Meta-Directed Reactions: The directing effects of the existing substituents in electrophilic aromatic substitution reactions on the remaining vacant positions of the aromatic ring are not well-documented. acs.org A systematic study of nitration, halogenation, and acylation reactions could lead to the synthesis of highly functionalized benzene (B151609) derivatives with unique substitution patterns. quora.com The interplay between the ortho,para-directing methoxymethyl group and the meta-directing nitro group, complicated by the deactivating nature of the fluorine atom, presents an interesting case for regioselectivity studies. researchgate.net

A comprehensive understanding of these transformations will require a detailed investigation of reaction mechanisms and the development of chemoselective reagents and catalysts.

Development of Asymmetric Synthetic Routes to Chiral Analogs

The methoxymethyl group in this compound is attached to a prochiral benzylic carbon. The development of asymmetric synthetic routes to introduce chirality at this position would open up new avenues for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.govmdpi.com

Several strategies could be envisioned for this purpose:

Asymmetric C-H Functionalization: Direct enantioselective C-H functionalization of the methyl group of the methoxymethyl ether using chiral catalysts could provide a direct route to chiral benzylic ethers. organic-chemistry.orgacs.org This approach, while challenging, would be highly atom-economical.

Desymmetrization of Prochiral Precursors: An alternative strategy involves the synthesis of a prochiral precursor, such as a derivative with two identical substituents on the benzylic carbon, followed by an organocatalytic desymmetrization reaction. nih.govrsc.orgrsc.orgnih.govmdpi.com This has been successfully applied to other systems for the creation of chiral centers.

Chiral Resolution: Classical chiral resolution of a racemic mixture of a derivative of this compound, for instance, a carboxylic acid analog, could be achieved using chiral resolving agents. wikipedia.org More modern techniques like cocrystal-based resolution could also be explored. nih.gov While not an asymmetric synthesis, resolution can be an effective method for obtaining enantiomerically pure material. nih.gov

The successful implementation of any of these strategies would require careful design of chiral catalysts or auxiliaries that can effectively control the stereochemical outcome of the reaction.

Integration into Continuous Flow Chemistry and Microreactor Technologies

The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous nitration reactions. beilstein-journals.orgeuropa.eu The use of continuous flow chemistry and microreactor technologies offers significant advantages in terms of safety, efficiency, and scalability for such processes. researchgate.netacs.org

Future research should focus on adapting the synthesis of this compound to a continuous flow setup. This would involve:

Process Optimization: Systematically optimizing reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry within a microreactor to maximize yield and selectivity while ensuring operational safety. scientistlive.comitri.org.tw

Multi-step Synthesis: Integrating the synthesis of the target compound with subsequent in-line transformations, such as SNAr reactions or reductions, to create a continuous multi-step synthesis of more complex molecules. organic-chemistry.org This approach minimizes the need for isolation and purification of intermediates, leading to a more efficient and sustainable process. nih.gov

Scalability: Demonstrating the scalability of the continuous flow process from laboratory to pilot and potentially industrial scale. anton-paar.com This would be crucial for the commercial viability of any new synthetic routes developed.

The adoption of microreactor technology could not only improve the synthesis of this compound itself but also facilitate its use in the large-scale production of valuable downstream products. nih.gov

Design of Next-Generation Reagents and Catalysts Utilizing its Scaffold

The unique electronic and steric properties of the this compound scaffold make it an attractive platform for the design of novel reagents and catalysts. mdpi.com The presence of multiple functional groups allows for a variety of modifications to tune the reactivity and selectivity of the resulting molecules.

Potential avenues for exploration include:

Organocatalysts: The aniline derivative obtained from the reduction of the nitro group could serve as a precursor for the synthesis of chiral organocatalysts, such as thioureas or phosphoric acids, which have shown broad applicability in asymmetric synthesis. researchgate.net

Ligands for Metal Catalysis: The scaffold can be functionalized with coordinating groups to create novel ligands for transition metal catalysis. The electronic properties of the aromatic ring, influenced by the fluoro and nitro substituents, could have a significant impact on the catalytic activity and selectivity of the metal center. rsc.orgrsc.org

Phase-Transfer Catalysts: Modification of the scaffold could lead to the development of new phase-transfer catalysts with unique properties, potentially enabling challenging reactions to be carried out under milder conditions. researchgate.net

The modular nature of the this compound scaffold would allow for the systematic variation of substituents to create a library of new reagents and catalysts with tailored properties. researchgate.net

Computational Chemistry-Guided Design of Novel Derivatives with Enhanced Synthetic Utility

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of organic molecules. globalresearchonline.net Applying these methods to this compound and its derivatives can provide valuable insights and guide future experimental work. nih.govrsc.orgnih.govnih.govajpchem.org

Key areas where computational studies could make a significant impact include:

Reactivity Prediction: DFT calculations can be used to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, as well as to estimate the activation barriers for various functional group transformations. prensipjournals.com This would allow for the rational design of experiments and the prioritization of synthetic targets.

Design of Chiral Catalysts: Computational modeling can aid in the design of chiral catalysts for the asymmetric synthesis of analogs of this compound. By simulating the transition states of the catalyzed reactions, it is possible to predict which catalyst structures are most likely to provide high levels of enantioselectivity. biorxiv.org

Elucidation of Reaction Mechanisms: Computational studies can help to elucidate the mechanisms of newly discovered reactions involving the target compound, providing a deeper understanding of the factors that control reactivity and selectivity. researchgate.net

The synergy between computational prediction and experimental validation will be crucial for unlocking the full synthetic potential of this compound and its derivatives. prensipjournals.com

Q & A

Q. What are the standard synthetic routes for 1-fluoro-4-(methoxymethyl)-2-nitrobenzene, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution. For example, 1-fluoro-4-(methoxymethoxy)-2-nitrobenzene (a precursor) is prepared by reacting MOMCl (methoxymethyl chloride) with a fluoronitrobenzene derivative in the presence of DIPEA (diisopropylethylamine) to maintain pH 8–8. The reaction is monitored via TLC, and intermediates are purified using column chromatography. Characterization involves , , and FT-IR to confirm methoxymethyl and nitro group incorporation .

Q. What safety protocols are essential when handling this compound?

Mandatory precautions include:

Q. Which analytical techniques are critical for verifying the purity of this compound?

- HPLC: Quantify purity using a C18 column with UV detection at 254 nm.

- Mass Spectrometry (MS): Confirm molecular weight (e.g., calculated , MW 199.14).

- Elemental Analysis: Validate carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Temperature Control: Lowering the reaction temperature to 0°C during MOMCl addition minimizes side reactions (e.g., hydrolysis).

- Solvent Selection: Ethanol or DCM enhances solubility of intermediates.

- Catalysis: Adding catalytic TEA (triethylamine) accelerates nucleophilic substitution. Yield improvements from 75% to >95% have been reported under optimized conditions .

Q. How do computational methods aid in predicting the reactivity of this compound?

- DFT Calculations: Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps. The nitro group () is electron-withdrawing, directing substitutions to the para- and ortho-positions.

- PubChem Data: Compare experimental NMR shifts with computed values (e.g., 7.8–8.2 ppm for aromatic protons) to validate structural assignments .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Q. How does the methoxymethyl group influence the compound’s stability under acidic/basic conditions?

- Acidic Hydrolysis: The methoxymethyl group () is susceptible to cleavage by strong acids (e.g., HCl), forming formaldehyde.

- Base Stability: In alkaline conditions (pH >10), the nitro group may undergo reduction, requiring pH-controlled reaction environments .

Data Contradiction & Mechanistic Analysis

Q. How can discrepancies in reported melting points or spectral data be investigated?

- Impurity Profiling: Use GC-MS to detect trace byproducts (e.g., unreacted fluoronitrobenzene).

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities from conflicting literature values .

Q. What mechanistic insights explain unexpected byproducts in alkylation reactions involving this compound?

- Radical Pathways: Under UV light, nitro groups may generate radicals, leading to dimerization.

- Steric Effects: Bulky substituents on the benzene ring can force alternate reaction pathways (e.g., ipso-substitution). Mechanistic studies using -labeling or trapping agents (TEMPO) are recommended .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.